
Methyl 3-((2R)pyrrolidin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2R)pyrrolidin-2-yl)benzoate: is an organic compound with the molecular formula C12H15NO2. It features a pyrrolidine ring attached to a benzoate ester, making it a compound of interest in various chemical and pharmaceutical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available benzoic acid derivatives and pyrrolidine.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of an acid catalyst to form methyl benzoate.
Pyrrolidine Addition: The methyl benzoate is then reacted with pyrrolidine under basic conditions to form the final product, methyl 3-((2R)pyrrolidin-2-yl)benzoate.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-((2R)pyrrolidin-2-yl)benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties. Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds. Industry: Utilized in the development of new materials and as a building block in organic synthesis .
Mecanismo De Acción
The mechanism by which methyl 3-((2R)pyrrolidin-2-yl)benzoate exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzoate ester group may also play a role in the compound’s overall activity by influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
- Methyl 2-(pyrrolidin-3-yl)benzoate
- Methyl 4-(pyrrolidin-2-yl)benzoate
- Ethyl 3-((2R)pyrrolidin-2-yl)benzoate
Uniqueness: Methyl 3-((2R)pyrrolidin-2-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring and the stereochemistry of the pyrrolidine ring. This unique structure can result in different biological activities and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
methyl 3-[(2R)-pyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3/t11-/m1/s1 |
Clave InChI |
IXMKHFGBZYSDRQ-LLVKDONJSA-N |
SMILES isomérico |
COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2 |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





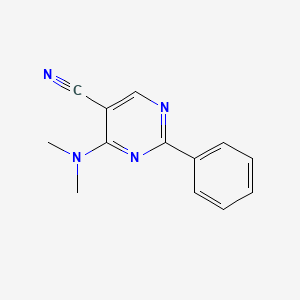
![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
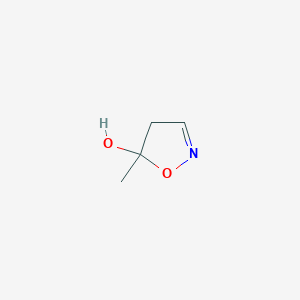
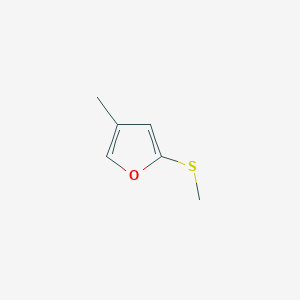
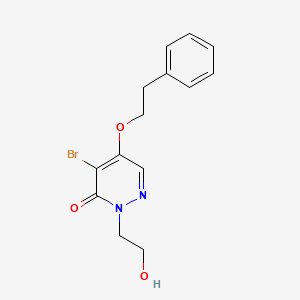
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
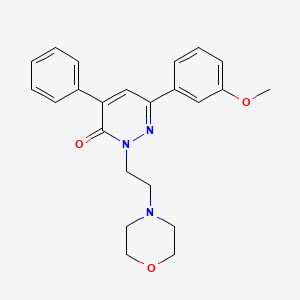

![5'-Deoxy-5'-[methyl(propan-2-yl)amino]adenosine](/img/structure/B15213293.png)
![Cycloocta[c]pyridazine](/img/structure/B15213294.png)
